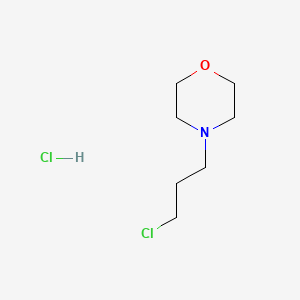

4-(3-Chloropropyl)morpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-chloropropyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECODMSWJOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206281 | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-74-7 | |

| Record name | 4-(3-Chloropropyl)morpholine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057616747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chloropropyl)morpholinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Chloropropyl)morpholine hydrochloride chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride

Introduction

This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). As a chloroalkyl salt, its unique bifunctional nature—possessing a reactive chloropropyl group and a versatile morpholine moiety—makes it a valuable building block in complex organic synthesis.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, characterization, and critical applications, with a particular focus on its role in the development of targeted cancer therapies such as Gefitinib.

Chemical Identity and Structure

A precise understanding of the compound's structure and nomenclature is fundamental for its effective use in research and manufacturing.

IUPAC Name and Synonyms

-

IUPAC Name: 4-(3-chloropropyl)morpholine;hydrochloride[2]

-

Common Synonyms: N-(3-Chloropropyl)morpholine hydrochloride, 3-Morpholinopropyl chloride hydrochloride

-

Free Base IUPAC Name: 4-(3-chloropropyl)morpholine[3]

Chemical Structure

The molecule consists of a morpholine ring N-substituted with a 3-chloropropyl chain. The hydrochloride salt is formed by the protonation of the tertiary amine nitrogen of the morpholine ring by hydrochloric acid. This conversion from the typically oily free base to a crystalline solid enhances its stability and handling properties.

Key Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 57616-74-7 | [1][4][5][6][7] |

| Molecular Formula | C₇H₁₄ClNO · HCl | [1][2][4][6][7][] |

| Molecular Weight | 200.11 g/mol | [1][2][4][6][7][] |

| EC Number | 260-851-0 | [4][7] |

| PubChem Substance ID | 329764397 | [4][7] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Notes | Source(s) |

| Appearance | Crystals | --- | [4] |

| Assay/Purity | ≥97% (GC/AT) | High purity is essential for pharmaceutical applications to avoid side products. | [4][9] |

| Free Base Form | Pale Yellow Oil | The hydrochloride salt is a solid, while the free base (CAS 7357-67-7) is an oil. | [10] |

| Free Base Boiling Point | 227.1°C | Data for the free base provides context for purification via distillation. | [9] |

| Storage | Temperature controlled, NMT 30°C | Recommended to ensure stability. | [5] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

Synthesis Rationale

The core reaction is a nucleophilic substitution. Morpholine, acting as the nucleophile, displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, allowing for selective substitution at the bromine-bearing carbon. An excess of morpholine is often used to both drive the reaction to completion and to act as a base, neutralizing the hydrobromic acid (HBr) byproduct and forming morpholine hydrobromide. The resulting free base is then protonated with hydrochloric acid to yield the final, more stable, crystalline product.

Detailed Experimental Protocol

This protocol describes a common lab-scale synthesis adapted from established methods.[10][11]

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)

-

Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, slowly add morpholine (11.0 mL, 127 mmol).

-

Causality: Toluene is an effective, non-reactive solvent that allows for heating to the required reflux temperature. Using a two-fold excess of morpholine ensures the primary reactant is fully consumed.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain with continuous stirring for 2 hours.

-

Workup and Isolation: Cool the mixture to room temperature. A precipitate of morpholine hydrobromide will have formed. Filter the mixture to remove these insoluble solids.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Self-Validation: The water wash removes any remaining morpholine salts and excess morpholine. Drying ensures water is removed before concentration.

-

-

Concentration: Concentrate the dried organic phase under reduced pressure to remove the toluene. The crude product is a pale yellow oil.[10]

-

Final Purification: Purify the crude oil by vacuum distillation to afford pure 4-(3-chloropropyl)morpholine. A typical yield is around 96%.[10][11]

Step 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-(3-chloropropyl)morpholine oil in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Protonation: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an appropriate solvent, until precipitation is complete.

-

Isolation: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Synthesis Workflow Diagram

References

- 1. This compound-57616-74-7 [ganeshremedies.com]

- 2. This compound [lgcstandards.com]

- 3. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]

- 5. This compound, CasNo.57616-74-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 6. This compound | CAS Number 57616-74-7 [klivon.com]

- 7. 4-(3-氯丙基)吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]

- 11. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

4-(3-Chloropropyl)morpholine hydrochloride CAS number 57616-74-7

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride (CAS: 57616-74-7) for Advanced Pharmaceutical Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the causality behind its synthesis, its critical role in targeted therapies, and the rigorous analytical standards required for its application.

Core Compound Profile and Physicochemical Properties

This compound is a secondary amine hydrochloride salt.[1] Its structure is characterized by a morpholine ring connected to a propyl chloride chain. This unique combination of a versatile heterocyclic pharmacophore and a reactive alkyl halide makes it an invaluable building block in organic synthesis, particularly for introducing the morpholino group into larger molecules.[2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base form (CAS: 7357-67-7).

The compound's physical and chemical properties are critical for its effective use in controlled synthetic environments. Adherence to stringent purity specifications ensures predictable reaction kinetics and minimizes the formation of impurities in the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical and Specification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57616-74-7 | [1][4] |

| Molecular Formula | C₇H₁₄ClNO · HCl | [1][4] |

| Molecular Weight | 200.11 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity (Assay) | Typically ≥97% (GC/Titration) | [4][6] |

| IUPAC Name | 4-(3-chloropropyl)morpholine;hydrochloride | [7] |

| Synonyms | N-(3-Chloropropyl)morpholine HCl, 3-Morpholinopropyl chloride HCl | [8][9] |

| Storage Conditions | Store at room temperature in a well-ventilated, dry place |[5] |

Note: Properties such as boiling point (115°C at 25 mmHg) and density (1.062 g/cm³) typically refer to the free base, 4-(3-Chloropropyl)morpholine.[6][10]

Synthesis and Mechanistic Rationale

The predominant synthesis route for 4-(3-chloropropyl)morpholine involves a classical nucleophilic substitution reaction. The causality behind the chosen reagents and conditions is rooted in fundamental organic chemistry principles aimed at maximizing yield and purity.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine Free Base

This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.

Step 1: Reagent Preparation

-

Charge a reaction vessel with 1-bromo-3-chloropropane (1.0 eq, 63.5 mmol) and a suitable solvent such as toluene (100 mL).[11] The choice of toluene is strategic; its boiling point is appropriate for the reaction temperature, and it allows for easy separation from the aqueous phase during workup.

Step 2: Nucleophilic Addition

-

Slowly add morpholine (2.0 eq, 127 mmol) to the solution.[11] Using a two-fold excess of morpholine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrobromic acid byproduct formed during the reaction, thus driving the equilibrium towards the product.

Step 3: Reaction Under Reflux

-

Heat the mixture to reflux (approximately 110-111°C for toluene) and maintain with continuous stirring for 2-3 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at an efficient rate.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature. The byproduct, morpholine hydrobromide, will precipitate out of the toluene.[11]

-

Filter the mixture to remove the insoluble salt.

-

Wash the filtrate sequentially with deionized water to remove any remaining morpholine salts and excess morpholine.[11]

-

Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent steps.[11]

Step 5: Purification

-

Concentrate the organic phase under reduced pressure to remove the toluene.

-

Purify the resulting crude oil via vacuum distillation to yield 4-(3-chloropropyl)morpholine as a pale yellow oil with a high yield (typically ~96%).[10][11]

Step 6: Hydrochloride Salt Formation

-

To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The hydrochloride salt precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis: A Gefitinib Case Study

This compound is not merely a reagent but a strategic building block, most notably in the synthesis of Gefitinib, a tyrosine kinase inhibitor used to treat certain cancers.[6][10] The morpholine moiety it introduces is a "privileged pharmacophore," a molecular scaffold frequently found in successful drugs.[3] It often imparts favorable properties such as increased aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds with target proteins, enhancing binding affinity.[3]

In the synthesis of Gefitinib, the 4-(3-chloropropyl)morpholine fragment is typically introduced in the final steps via a nucleophilic substitution reaction, where the morpholine nitrogen has already been alkylated with the chloropropyl chain. The terminal chlorine of the propyl chain is then displaced by a phenolic oxygen on the quinazoline core of the Gefitinib precursor.

Logical Integration Diagram

Caption: Role of the intermediate in the final steps of Gefitinib synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.

Protocols for Quality Assurance

1. Purity Determination by Gas Chromatography (GC)

-

Rationale: GC is the gold standard for assessing the purity of volatile and semi-volatile organic intermediates. It effectively separates the main compound from residual solvents, starting materials, and byproducts.

-

Methodology:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Detector: Flame Ionization Detector (FID) at 300°C.

-

Standard: A certified reference standard of 4-(3-Chloropropyl)morpholine is used to establish retention time and response factor.

-

Acceptance Criteria: Purity ≥98.0%, with limits on specific impurities.[6]

-

2. Identity Confirmation by Spectroscopy

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Rationale: Provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton.

-

Typical Spectral Data (for free base in DMSO-d₆):

-

δ 3.70-3.80 (m, 4H): Protons on the morpholine ring adjacent to the oxygen.[11]

-

δ 3.60 (t, 2H): Protons on the carbon bearing the chlorine (-CH₂Cl).[11]

-

δ 2.40-2.60 (m, 6H): Protons on the morpholine ring adjacent to the nitrogen and on the propyl chain adjacent to the nitrogen (-NCH₂-).[11]

-

δ 1.90 (m, 2H): Central methylene protons of the propyl chain (-CH₂-).[11]

-

-

-

Mass Spectrometry (MS):

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 2: GHS Hazard Identification

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | [12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |[12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[13]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]

-

Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a class of life-saving kinase inhibitors. Its value lies not just in its chemical structure, but in the enabling properties that the morpholinopropyl moiety confers upon the final drug molecule. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for any researcher or drug development professional aiming to leverage this compound in their work. The protocols and insights provided in this guide serve as a validated foundation for its safe and effective application in the advancement of pharmaceutical science.

References

- 1. This compound-57616-74-7 [ganeshremedies.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [lgcstandards.com]

- 8. 7357-67-7 CAS MSDS (4-(3-Chloropropyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CAS Number 57616-74-7 [klivon.com]

- 10. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]

- 11. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 12. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

4-(3-Chloropropyl)morpholine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 4-(3-Chloropropyl)morpholine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 57616-74-7), a critical intermediate in the synthesis of the targeted anti-cancer therapeutic, Gefitinib. While specific quantitative solubility data for this compound is not extensively published, this document serves as a primary resource for researchers, scientists, and drug development professionals by establishing a robust framework for its determination. We will delve into the core physicochemical properties of the compound, the theoretical principles governing its solubility, and present a detailed, field-proven experimental protocol for accurately measuring its equilibrium solubility. This guide is designed to equip scientific teams with the necessary knowledge and methodology to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and regulatory submission.

Introduction: The Critical Role of a Key Intermediate

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. Its primary and most critical application is as a key building block in the multi-step synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[1][2]

The physical behavior of this intermediate, particularly its solubility in various solvent systems, is a paramount concern. Solubility data dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation of the final active pharmaceutical ingredient (API). Inadequate or inaccurate solubility data can lead to significant challenges in process scale-up, yield optimization, and batch-to-batch consistency. This guide provides the theoretical context and a practical, validated methodology for determining this essential parameter.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of any solubility study. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 57616-74-7 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO · HCl | [3] |

| Molecular Weight | 200.11 g/mol | [3] |

| Appearance | Crystalline solid | [3][5] |

| pKa (Predicted, free base) | 7.03 ± 0.10 | [1] |

| Storage Temperature | +5°C to +8°C | [5] |

Theoretical Considerations for Solubility

As the hydrochloride salt of a tertiary amine, the solubility of this compound is governed by several key factors.

-

Solvent Polarity: Being an ionic salt, the compound is highly polar. It is expected to exhibit the greatest solubility in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the morpholinium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. Solubility will be significantly lower in nonpolar aprotic solvents such as hexane or toluene.

-

Effect of pH: The solubility of this compound in aqueous media will be highly pH-dependent. In acidic to neutral conditions, the morpholine nitrogen remains protonated, and the compound exists in its ionic, more soluble salt form. As the pH increases towards and beyond the pKa of the corresponding free base (predicted around 7.03), the compound will deprotonate to form the less polar, and likely much less water-soluble, free base, 4-(3-chloropropyl)morpholine.

-

Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility typically increases with temperature. Quantifying this relationship is essential for developing crystallization processes for purification.

Gold-Standard Protocol for Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[1][6] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Principle

An excess amount of the solid compound is suspended in a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid to reach a maximum and unchanging value (equilibrium). After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Materials and Instrumentation

-

Reagents: this compound (>97% purity), analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetonitrile), buffer salts (e.g., phosphate buffer saline).

-

Instrumentation: Analytical balance (4-decimal place), thermostatic shaker bath or incubator, calibrated thermometer, centrifuge, vortex mixer, volumetric flasks and pipettes, HPLC system with UV detector, syringe filters (0.22 µm, PTFE or other compatible material).

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., ~20-30 mg) to a series of screw-capped glass vials. The exact mass should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired pre-equilibrated solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment to confirm the time to reach equilibrium is recommended.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow for sedimentation. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.[7]

-

Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5 for an example). Determine the concentration from a calibration curve prepared with known standards.

-

Calculation: Calculate the original solubility (S) in the solvent using the measured concentration (C), the dilution factor (DF), and the following formula: S (mg/mL) = C (mg/mL) × DF

Exemplary Analytical Method: HPLC-UV Quantification

A robust analytical method is essential for accurate quantification. A reverse-phase HPLC method is well-suited for this polar, non-volatile compound.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or simple gradient (e.g., 95% A, 5% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| Run Time | ~10 minutes |

Note: This method must be fully validated for linearity, accuracy, and precision according to standard laboratory procedures before use in solubility determination.

Data Presentation

The results of the solubility study should be compiled into a clear and concise table for easy comparison and interpretation.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25.0 | [Experimental Value] | [Calculated Value] |

| Deionized Water | 37.0 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 37.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] |

| Methanol | 25.0 | [Experimental Value] | [Calculated Value] |

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: The compound is classified as acutely toxic if swallowed and may cause skin corrosion or irritation.[3][8] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (+5°C to +8°C).[5] Store locked up and away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While published quantitative data is scarce, this guide establishes a definitive scientific framework for determining the solubility of this compound. By employing the gold-standard isothermal shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers and drug development professionals can generate the accurate and reliable data essential for advancing pharmaceutical process development and formulation. Adherence to the principles and protocols outlined herein will ensure data integrity and contribute to a more robust understanding of this critical pharmaceutical intermediate.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. This compound-57616-74-7 [ganeshremedies.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-Chloropropyl)morpholine Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Chloropropyl)morpholine hydrochloride (C₇H₁₄ClNO · HCl), a compound of interest for researchers, scientists, and professionals in drug development.[1][2][3] This document moves beyond a mere listing of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and insights derived from structurally analogous compounds.

Introduction: The Structural Significance of this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry.[4] Its structure combines a morpholine ring, a common scaffold in medicinal chemistry, with a reactive chloropropyl side chain. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a crucial consideration for both reaction chemistry and analytical characterization.

A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, coupling patterns, and the profound influence of the protonated morpholinium nitrogen on the overall spectral appearance.

The Bedrock of Analysis: Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that probes the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C.[5][6] When placed in a strong magnetic field, these nuclei align their spins. By applying a radiofrequency pulse, these spins can be perturbed, and as they relax back to their aligned state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.[7]

Several key factors influence the chemical shift:

-

Electronegativity: Nearby electronegative atoms (like oxygen, nitrogen, and chlorine) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[8][9]

-

Inductive Effects: The electron-withdrawing or donating effects of substituent groups are transmitted through sigma bonds, influencing the shielding of nearby nuclei.

-

Anisotropic Effects: These are shielding or deshielding effects that arise from the circulation of electrons in pi systems (like aromatic rings) or double/triple bonds, creating localized magnetic fields.

-

Protonation: The addition of a proton to a basic site, such as the nitrogen in morpholine, has a significant deshielding effect on adjacent nuclei due to the introduction of a positive charge.[10][11]

Furthermore, spin-spin coupling between adjacent non-equivalent nuclei leads to the splitting of NMR signals into multiplets (e.g., triplets, quartets), providing valuable information about the connectivity of atoms within the molecule.[12]

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation

A robust and reproducible protocol is essential for obtaining reliable NMR data.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its non-protic nature allows for the observation of the N-H proton.[11] Deuterium oxide (D₂O) is another option, although the N-H proton will rapidly exchange with deuterium and become invisible.[13]

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Using a Pasteur pipette with a cotton wool plug to filter out any microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, plus a broad signal for the N-H proton. The protonation of the morpholine nitrogen significantly deshields the adjacent protons.

Caption: Structure of 4-(3-Chloropropyl)morpholinium ion.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-N⁺ | ~9.0 - 11.0 | broad singlet | 1H | The acidic proton on the positively charged nitrogen is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| H-2, H-6 | ~3.8 - 4.1 | triplet | 4H | Protons adjacent to the morpholine oxygen are deshielded. They are coupled to the protons on C-3 and C-5, resulting in a triplet-like appearance.[8] |

| H-3, H-5 | ~3.2 - 3.5 | triplet | 4H | Protons adjacent to the now protonated nitrogen are significantly deshielded and shifted downfield compared to the neutral amine. They couple with the protons on C-2 and C-6.[13] |

| H-α (N-CH₂) | ~3.0 - 3.3 | triplet | 2H | These protons are adjacent to the deshielding morpholinium nitrogen. They are coupled to the H-β protons, appearing as a triplet. |

| H-β (-CH₂-) | ~2.0 - 2.3 | quintet | 2H | These methylene protons are coupled to both the H-α and H-γ protons, resulting in a more complex multiplet, likely a quintet or pentet. |

| H-γ (-CH₂-Cl) | ~3.6 - 3.8 | triplet | 2H | These protons are adjacent to the highly electronegative chlorine atom, causing a significant downfield shift. They are coupled to the H-β protons, appearing as a triplet.[10] |

Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary slightly.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton. Due to the symmetry of the morpholine ring, only five signals are expected for the carbon atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | ~63 - 66 | These carbons are attached to the electronegative oxygen atom, placing them significantly downfield.[12] |

| C-3, C-5 | ~50 - 53 | Attached to the protonated nitrogen, these carbons are deshielded and shifted downfield compared to a neutral morpholine.[8] |

| C-α (N-CH₂) | ~55 - 58 | This carbon is directly bonded to the deshielding morpholinium nitrogen. |

| C-β (-CH₂-) | ~25 - 28 | This is a standard aliphatic carbon, appearing at a relatively upfield position. |

| C-γ (-CH₂-Cl) | ~40 - 43 | The electronegative chlorine atom deshields this carbon, shifting it downfield. |

Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary slightly.

The Causality Behind Experimental Choices and Spectral Interpretation

Why DMSO-d₆ is the Preferred Solvent

The choice of DMSO-d₆ is deliberate. As an aprotic polar solvent, it readily dissolves the hydrochloride salt while not engaging in proton exchange with the N⁺-H proton.[11] This allows for the direct observation of this key proton signal, confirming the salt's formation. In contrast, using a protic solvent like D₂O would lead to the exchange of the N⁺-H proton with deuterium, causing its signal to disappear from the spectrum.[13]

The Impact of Nitrogen Protonation

The protonation of the morpholine nitrogen is the single most influential factor on the NMR spectrum compared to its free-base form. This protonation introduces a positive charge, which has a strong electron-withdrawing (deshielding) effect. This is why the protons and carbons alpha to the nitrogen (H-3, H-5, C-3, C-5, H-α, and C-α) are shifted significantly downfield.[10] Recognizing this downfield shift is a critical step in confirming the presence of the hydrochloride salt form.[11]

Caption: Effect of nitrogen protonation on adjacent nuclei.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The key interpretive points are the characteristic signals of the morpholine ring, the distinct resonances of the chloropropyl chain, and the significant downfield shifts of the nuclei adjacent to the protonated nitrogen. By understanding the principles outlined in this guide, researchers can confidently assign the spectra, verify the structure and purity of their material, and gain valuable insights into the chemical nature of this important synthetic intermediate.

References

- 1. d-nb.info [d-nb.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 4-(3-氯丙基)吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [lgcstandards.com]

- 5. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

The Morpholine Ring: A Cornerstone of Modern Drug Design and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful drug design. Among these "privileged structures," the simple, six-membered saturated heterocycle, morpholine, holds a place of particular distinction.[1] Its unassuming structure, containing both an amine and an ether functional group, belies a remarkable versatility that has propelled its inclusion in a multitude of clinically approved therapeutic agents.[2] This guide, intended for professionals in drug discovery and development, will provide a deep dive into the multifaceted role of the morpholine ring in conferring desirable biological and pharmacological properties to a wide array of molecules. We will explore its fundamental physicochemical characteristics, its influence on pharmacokinetic and pharmacodynamic profiles, and its direct and indirect contributions to target engagement and therapeutic efficacy.

The Physicochemical Advantages Conferred by the Morpholine Moiety

The prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of its unique and advantageous physicochemical properties that address several key challenges in drug design.[3]

Modulating Basicity and Enhancing Solubility

One of the most critical contributions of the morpholine ring is its ability to modulate the basicity of the nitrogen atom. The electron-withdrawing effect of the oxygen atom in the ring reduces the pKa of the morpholine nitrogen to approximately 8.4-8.7.[1][4] This is a significant departure from the more basic piperidine ring and offers a strategic advantage in drug design. This attenuated basicity can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic properties. A lower pKa can reduce the likelihood of off-target interactions with acidic residues in proteins and can also influence a drug's absorption and distribution profile.

Furthermore, the presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor (the nitrogen atom, when protonated) enhances the aqueous solubility of molecules containing the morpholine moiety.[4] This improved solubility is a critical factor in achieving adequate bioavailability for orally administered drugs.

A Tool for Fine-Tuning Lipophilicity

The morpholine ring also serves as a valuable tool for modulating a molecule's lipophilicity, a key determinant of its ability to cross biological membranes. While it is a polar heterocycle, its incorporation can be strategically employed to balance the overall lipophilic character of a drug candidate. This balance is essential for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Physicochemical Properties of Morpholine and Related Heterocycles

| Heterocycle | pKa of Conjugate Acid | logP | Water Solubility |

| Morpholine | 8.36[5] | -0.75[6] | Miscible[5] |

| Piperidine | 11.12 | 0.84 | Miscible |

| Piperazine | 9.73 (pKa1), 5.57 (pKa2) | -1.13 | Miscible |

This table provides a comparative overview of the key physicochemical properties of morpholine and its close structural relatives, piperidine and piperazine. The data highlights the intermediate basicity and balanced lipophilicity of the morpholine ring, which are key attributes in its utility in drug design.

The Morpholine Ring's Impact on Pharmacokinetics and Metabolic Stability

A molecule's journey through the body is as critical to its therapeutic success as its interaction with its target. The morpholine ring frequently plays a pivotal role in optimizing this journey by enhancing metabolic stability and improving overall pharmacokinetic profiles.

Enhancing Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[7] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[7] This increased metabolic stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect. However, it is important to note that the morpholine ring is not metabolically inert and can undergo oxidation of the ring, leading to inactive metabolites, as seen in the metabolism of the antibiotic linezolid.[8]

Improving Bioavailability and CNS Penetration

The enhanced solubility and metabolic stability conferred by the morpholine ring often translate to improved oral bioavailability.[4] For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The balanced lipophilic-hydrophilic nature of the morpholine ring can be instrumental in achieving the requisite permeability to enter the brain.[9]

The Role of the Morpholine Ring in Target Engagement and Biological Activity

Beyond its influence on physicochemical and pharmacokinetic properties, the morpholine ring can directly participate in and enhance interactions with biological targets, thereby contributing to a drug's potency and selectivity.

Direct Interactions with Target Proteins

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.[10] These hydrogen bonds can significantly contribute to the binding affinity and selectivity of a drug. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold, positioning other functional groups on the molecule for optimal interaction with the target.

Case Studies: Morpholine in Action

The tangible impact of the morpholine ring on biological activity is best illustrated through its presence in numerous successful drugs across various therapeutic areas.

Linezolid is the first of a new class of antibiotics, the oxazolidinones, and is used to treat serious infections caused by Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[8] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[8][11] The morpholine ring in linezolid is crucial for its activity and is also a site of metabolism.[8]

Caption: Mechanism of action of Linezolid.

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[12] It specifically targets the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[3] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling pathways.[3][12] The morpholine ring in gefitinib contributes to its solubility and overall pharmacokinetic profile, which are critical for its oral administration and efficacy.[12]

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Bosutinib is a dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia.[13][14] By inhibiting these kinases, bosutinib disrupts the signaling pathways that drive the proliferation of cancer cells.[13] The morpholine moiety in bosutinib is a key structural feature that contributes to its binding affinity and overall pharmacological profile.

Experimental Protocols for Evaluating Morpholine-Containing Compounds

The successful development of drugs containing the morpholine ring relies on a robust suite of in vitro and in vivo assays to characterize their properties. Below are detailed, step-by-step methodologies for key experiments.

Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the metabolic stability of a morpholine-containing compound by measuring its rate of disappearance when incubated with human liver microsomes. This assay provides an early indication of a compound's hepatic clearance.

Causality Behind Experimental Choices:

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[15] Using HLMs provides a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[16][17]

-

NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions.[18]

-

Positive Controls: Compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance) are included to validate the assay's performance.[19]

-

Negative Control: Incubating the compound with heat-inactivated microsomes or in the absence of NADPH serves as a negative control to account for any non-enzymatic degradation.[18]

Self-Validating System: The inclusion of both positive and negative controls ensures the reliability and validity of the experimental results. The positive controls confirm that the microsomal enzymes are active, while the negative control demonstrates that the observed compound depletion is due to enzymatic activity.

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH solution in buffer.

-

Prepare stock solutions of positive and negative control compounds.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM.

-

Add the human liver microsomes to a final concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).[7]

-

Caption: Workflow for the in vitro metabolic stability assay.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Objective: To predict the passive permeability of a morpholine-containing compound across the blood-brain barrier using a cell-free in vitro model.

Causality Behind Experimental Choices:

-

Artificial Membrane: The PAMPA assay utilizes a synthetic membrane coated with a lipid solution to mimic the lipid environment of the BBB.[20] This provides a high-throughput and cost-effective method for assessing passive diffusion, a key mechanism for BBB penetration.[21]

-

Donor and Acceptor Plates: The use of a donor plate (containing the test compound) and an acceptor plate allows for the measurement of the compound's diffusion across the artificial membrane over time.[21]

-

pH Control: The pH of the buffers in the donor and acceptor compartments is controlled to mimic physiological conditions and to assess the permeability of the compound in its relevant ionization state.

Self-Validating System: The inclusion of compounds with known BBB permeability (high, medium, and low) as controls validates the performance of the assay and allows for the classification of the test compound's permeability.[22]

Methodology:

-

Preparation of Plates and Reagents:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a lipid solution (e.g., 1% lecithin in dodecane) to coat the membrane.[23]

-

Prepare phosphate-buffered saline (PBS) at pH 7.4.

-

Prepare stock solutions of control compounds with known BBB permeability.

-

-

Assay Procedure:

-

Coat the filter membrane of the donor plate with 5 µL of the lipid solution.[23]

-

Add 300 µL of PBS to each well of the acceptor plate.[22]

-

Prepare the dosing solution by diluting the test compound stock solution in PBS to a final concentration of 50 µM.[21]

-

Add 200 µL of the dosing solution to the donor plate wells.[22]

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[21][22]

-

-

Sample Analysis:

-

After incubation, separate the donor and acceptor plates.

-

Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C]acceptor is the concentration in the acceptor well, [C]equilibrium is the theoretical equilibrium concentration, Vdonor and Vacceptor are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

-

Compare the Pe value of the test compound to those of the control compounds to classify its BBB permeability.

-

Conclusion: A Privileged Scaffold with a Bright Future

The morpholine ring stands as a testament to the power of subtle structural modifications in drug design. Its ability to fine-tune physicochemical properties, enhance metabolic stability, and directly contribute to target binding has solidified its status as a privileged scaffold in medicinal chemistry. From fighting life-threatening infections to combating cancer, morpholine-containing drugs have made a significant impact on human health. As our understanding of disease biology deepens and our synthetic capabilities expand, the versatile and advantageous properties of the morpholine ring will undoubtedly continue to be leveraged in the development of the next generation of innovative therapeutics.

References

- 1. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. researchgate.net [researchgate.net]

- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]

- 21. enamine.net [enamine.net]

- 22. bioassaysys.com [bioassaysys.com]

- 23. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

The Versatile Intermediate: A Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride in Pharmaceutical Synthesis

Introduction: Unveiling a Key Building Block in Modern Drug Development

In the intricate landscape of pharmaceutical synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful development of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 4-(3-Chloropropyl)morpholine hydrochloride (CAS No: 57616-74-7) has emerged as a versatile and highly valuable reagent.[1][2][3] Its unique structural features, comprising a reactive chloropropyl chain and a morpholine moiety, render it an essential component in the synthesis of a range of complex therapeutic agents, most notably in the field of oncology.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reaction mechanisms, applications, and safe handling of this pivotal chemical intermediate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower your research and development endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 57616-74-7 | [6] |

| Molecular Formula | C₇H₁₄ClNO · HCl | [6] |

| Molecular Weight | 200.11 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 115°C/25mmHg (for free base) | [7] |

| Density | 1.0409 g/cm³ (for free base) | [7] |

| Solubility | Soluble in water | [7] |

The structural integrity of this compound is typically confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectral Interpretation for Quality Control

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key signals include multiplets for the morpholine ring protons, typically observed as two distinct sets of signals due to the chair conformation of the ring. Protons adjacent to the oxygen atom (C2-H and C6-H) are deshielded and appear at a lower field compared to those adjacent to the nitrogen atom (C3-H and C5-H). The propyl chain protons will exhibit characteristic splitting patterns (triplets and multiplets) at distinct chemical shifts.[8][9][10][11]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbons of the morpholine ring and the propyl chain. The carbons attached to the electronegative oxygen and nitrogen atoms will appear at lower fields.[8][10]

GC-MS for Purity Assessment

Gas chromatography coupled with mass spectrometry is a powerful tool for assessing the purity of 4-(3-Chloropropyl)morpholine. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will show the molecular ion peak (for the free base) and characteristic fragmentation patterns, confirming the compound's identity.[12][13] A typical purity specification for pharmaceutical-grade intermediate is ≥96.5% as determined by GC.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 4-(3-Chloropropyl)morpholine is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of an amine.[7] The following section provides a detailed protocol and mechanistic insights.

Reaction Mechanism: Nucleophilic Substitution

The synthesis proceeds via an SN2 mechanism where the nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide leaving group. The use of a molar excess of morpholine helps to drive the reaction to completion and minimize the formation of dialkylated byproducts.[7] The resulting free base, 4-(3-chloropropyl)morpholine, is then converted to its hydrochloride salt for improved stability and handling.

Diagram: Synthesis of 4-(3-Chloropropyl)morpholine

References

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-57616-74-7 [ganeshremedies.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. CN105503748A - Preparation method of gefitinib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]

- 7. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Chloropropyl Group: A Versatile Workhorse in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, the chloropropyl group stands out as a robust and versatile functional moiety. Its prevalence as a key building block in pharmaceuticals, agrochemicals, and material science stems from the predictable yet tunable reactivity of its primary alkyl chloride. This guide offers a deep dive into the chemical behavior of the chloropropyl group, providing both fundamental principles and practical insights for its strategic application in complex molecule synthesis. We will explore the nuances of its reactivity, the factors that control its synthetic transformations, and its role in the construction of valuable compounds, particularly within the realm of drug development.

Fundamental Principles of Reactivity

The synthetic utility of the chloropropyl group is primarily dictated by the carbon-chlorine (C-Cl) bond. As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reactivity is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.

Several key factors influence the rate and outcome of reactions involving the chloropropyl group:

-

Steric Hindrance: The primary nature of the carbon center means it is relatively unhindered, which is a major factor favoring the SN2 pathway.[1][2] Reactions proceed efficiently as nucleophiles have clear access to the electrophilic carbon.

-

Leaving Group Ability: The chloride ion is a reasonably good leaving group, making the substitution reaction thermodynamically favorable.[3] Its leaving group ability is surpassed by bromide and iodide, which are more reactive in SN2 reactions due to weaker C-X bonds and greater stability of the resulting halide anion.[3]

-

Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength and concentration of the nucleophile.[1][4][5] Strong, negatively charged nucleophiles generally lead to faster and more efficient reactions.[4][5]

-

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[2][3] These solvents can solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, thus preserving its reactivity.[1][2] In contrast, polar protic solvents (e.g., water, alcohols) can hinder the nucleophile through hydrogen bonding, slowing down the reaction.[1][2]

Key Synthetic Transformations of the Chloropropyl Group

The chloropropyl group can participate in a variety of synthetic transformations, making it a valuable tool for molecular construction.

Nucleophilic Substitution Reactions

This is the most common and versatile reaction pathway for the chloropropyl group. A wide array of nucleophiles can be employed to introduce diverse functionalities.

-

N-Alkylation: Amines readily displace the chloride to form C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals. This reaction is often carried out in the presence of a base to neutralize the HCl generated.

-

O-Alkylation: Alkoxides and phenoxides react to form ethers. For less acidic alcohols, a strong base is required to generate the corresponding alkoxide.

-

S-Alkylation: Thiolates are excellent nucleophiles and react efficiently to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new C-C bonds.

dot graph "Chloropropyl_Reactivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 1: Key synthetic pathways for a generic chloropropyl-containing substrate.

Enhancing Reactivity with Phase-Transfer Catalysis

For reactions involving a solid or aqueous nucleophilic salt and an organic substrate, phase-transfer catalysis (PTC) is a powerful technique to accelerate the reaction.[6] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[6] This method avoids the need for expensive and often hazardous anhydrous polar aprotic solvents and can lead to faster reactions and higher yields.[6][7] PTC is particularly useful for alkylation reactions with alkyl chlorides.[8][9][10]

Intramolecular Cyclization

When a nucleophilic group is present elsewhere in the molecule containing the chloropropyl moiety, an intramolecular SN2 reaction can lead to the formation of a cyclic compound. This is a common strategy for the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, N-(3-chloropropyl)anilines can undergo intramolecular cyclization to form tetrahydroquinolines.[11] Similarly, appropriately substituted α-amino esters bearing a chloropropyl group can be cyclized to form proline derivatives.[12][13]

Formation of Grignard Reagents

The formation of a Grignard reagent from a chloropropyl group (R-CH₂CH₂CH₂Cl) by reaction with magnesium metal is possible but can be challenging.[14][15] The reactivity of alkyl chlorides in Grignard formation is lower than that of the corresponding bromides and iodides.[3] Special conditions, such as the use of highly reactive magnesium (Rieke magnesium) or entrainment methods, may be necessary to achieve good yields. Care must be taken to use anhydrous conditions as Grignard reagents are strong bases and will react with any protic source.[15]

The Chloropropyl Group in Drug Development

The chloropropyl group is a common structural motif in many active pharmaceutical ingredients (APIs) and their synthetic intermediates.[16] Its ability to act as a flexible three-carbon linker and its reliable reactivity make it an invaluable tool for medicinal chemists.

A prominent example is in the synthesis of several first-generation antipsychotic drugs of the phenothiazine class.[17] For instance, Chlorpromazine, a cornerstone in the treatment of schizophrenia, is synthesized by reacting 2-chlorophenothiazine with 3-dimethylaminopropylchloride.[17][18] Similarly, Perphenazine is synthesized using 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine as a key intermediate.[17] The chloropropyl group in these reagents acts as an electrophilic handle to connect the side chain to the phenothiazine core.

dot graph "Antipsychotic_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 2: General workflow for the synthesis of certain antipsychotic drugs utilizing a chloropropyl-containing side chain.

Experimental Protocols

General Procedure for N-Alkylation of a Secondary Amine with a Chloropropyl Reagent

Objective: To synthesize a tertiary amine via SN2 reaction.

Materials:

-

Secondary amine (1.0 eq)

-

Chloropropyl-containing electrophile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (or DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with the secondary amine and acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 10 minutes.

-

Add the chloropropyl-containing electrophile to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Phase-Transfer Catalyzed O-Alkylation of a Phenol

Objective: To synthesize a phenyl propyl ether using PTC.

Materials:

-

Phenol (1.0 eq)

-

1-Chloro-3-bromopropane (1.1 eq) - Note: The more reactive bromide will react first, leaving the chloropropyl group for subsequent transformations if desired.

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Toluene

Procedure:

-

Combine the phenol, toluene, and 50% aqueous sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer.

-

Add the tetrabutylammonium bromide catalyst.

-

Heat the biphasic mixture to 70 °C with vigorous stirring.

-

Add the 1-chloro-3-bromopropane dropwise over 30 minutes.

-

Continue stirring at 70 °C and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ether by vacuum distillation or column chromatography.

Conclusion

The chloropropyl group is a cornerstone of modern organic synthesis, offering a reliable and versatile platform for the introduction of a three-carbon chain and subsequent functionalization. Its reactivity, primarily governed by the SN2 mechanism, can be finely tuned through the judicious choice of nucleophile, solvent, and reaction conditions. The application of techniques like phase-transfer catalysis further enhances its utility, enabling greener and more efficient synthetic processes. From the construction of complex heterocyclic scaffolds to the large-scale production of life-saving medicines, the chloropropyl group continues to be an indispensable tool for chemists across research and industry. A thorough understanding of its reactivity and the factors that influence it is essential for any scientist engaged in the art and science of molecule building.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. brainkart.com [brainkart.com]

- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. ijirset.com [ijirset.com]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. vapourtec.com [vapourtec.com]

- 14. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 15. グリニャール試薬 [sigmaaldrich.com]

- 16. arborpharmchem.com [arborpharmchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]